molecular formula C25H47NO10 B3038191 AAL Toxin TA2 CAS No. 79367-51-4

AAL Toxin TA2

Cat. No.: B3038191
CAS No.: 79367-51-4
M. Wt: 521.6 g/mol
InChI Key: DOFQASYPBACFKP-UHFFFAOYSA-N
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Description

AAL Toxin TA2 is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. This compound is part of a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues. This compound was initially described as a host-specific determinant of the Alternaria stem canker disease of tomato .

Mechanism of Action

Target of Action

The primary target of AAL Toxin TA2, also known as 2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid, is ceramide synthase in both plant and animal cells . Ceramide synthase is an enzyme involved in the synthesis of ceramides, a type of lipid molecule that plays a crucial role in cell signaling and apoptosis .

Mode of Action

This compound interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal balance of cellular homeostasis, leading to a series of biochemical changes within the cell .

Biochemical Pathways

The inhibition of ceramide synthase by this compound affects the sphingolipid metabolism pathway . This disruption leads to the accumulation of free sphingoid bases, which are known to induce programmed cell death or apoptosis . The toxin also triggers jasmonic acid and ethylene-dependent pathways in tomato plants, leading to further disruption of cellular homeostasis .

Pharmacokinetics

The toxin’s high reactivity suggests that it may be rapidly absorbed and distributed within the organism

Result of Action

The result of this compound’s action is the induction of apoptosis, or programmed cell death . This is characterized by morphological and biochemical changes within the cell, including cell shrinkage, nuclear fragmentation, and the activation of caspases . In addition to apoptosis, the toxin also inhibits cell proliferation in certain types of cells, such as rat liver and dog kidney cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other mycotoxins, such as fumonisins, can enhance the toxin’s effects due to their similar mechanisms of action . Additionally, the toxin’s activity may be affected by the physiological and morphological state of the organism, as well as by external conditions such as temperature and humidity

Preparation Methods

Synthetic Routes and Reaction Conditions: AAL Toxin TA2 can be synthesized through a series of regioselective esterification reactions involving 1,2,3-propanetricarboxylic acid (tricarballylic acid) and 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol . The synthesis involves careful control of reaction conditions to ensure the correct regioisomer is produced.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Alternaria alternata f. sp. lycopersici in a controlled environment, followed by extraction and purification of the toxin from the culture medium. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, and acetone .

Chemical Reactions Analysis

Types of Reactions: AAL Toxin TA2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

AAL Toxin TA2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO10/c1-4-16(3)24(36-23(33)12-17(25(34)35)11-22(31)32)21(30)10-15(2)8-6-5-7-9-19(28)20(29)13-18(27)14-26/h15-21,24,27-30H,4-14,26H2,1-3H3,(H,31,32)(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFQASYPBACFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCC(C(CC(CN)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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